3-Amino-1-propanol-d4 chemical structure and properties
3-Amino-1-propanol-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Amino-1-propanol-d4, a deuterated analog of 3-Amino-1-propanol. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in the field of drug development and bioanalysis.
Core Chemical Identity and Properties
3-Amino-1-propanol-d4 is a stable, isotopically labeled form of 3-Amino-1-propanol where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a higher molecular weight, which allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. Its chemical behavior, however, remains nearly identical, making it an excellent internal standard for quantitative analyses.
Chemical Structure
Caption: Chemical structure of 3-Amino-1-propanol-d4.
Physicochemical and Spectroscopic Data
The following table summarizes the key chemical and physical properties of 3-Amino-1-propanol-d4. Data for the non-deuterated form (3-Amino-1-propanol) is also provided for comparison, as the physical properties are expected to be very similar.
| Property | Value (3-Amino-1-propanol-d4) | Value (3-Amino-1-propanol) | Reference |
| Chemical Formula | C₃H₅D₄NO | C₃H₉NO | [1][2][3][4] |
| Molecular Weight | 79.13 g/mol | 75.11 g/mol | [1][2][3][4] |
| CAS Number | 173547-44-9 | 156-87-6 | [2][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid with a fishy odor | [5][6] |
| Melting Point | Not reported; expected to be ~10-12 °C | 10-12 °C | [7] |
| Boiling Point | Not reported; expected to be ~184-187 °C | 184-187 °C | [7] |
| Density | Not reported; expected to be ~0.982 g/mL at 20 °C | 0.982 g/mL at 20 °C | [7] |
| Purity | Typically ≥98% (isotopic purity) | ≥99% | [3] |
| Solubility | Miscible with water | Soluble in water | [5][8] |
Experimental Protocols
Synthesis of 3-Amino-1-propanol-d4
Application as an Internal Standard in LC-MS/MS Bioanalysis
3-Amino-1-propanol-d4 is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
A general experimental workflow for the use of 3-Amino-1-propanol-d4 as an internal standard in a drug quantification assay is outlined below.
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of 3-Amino-1-propanol-d4 in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL. Prepare a separate stock solution of the non-deuterated analyte.
-
Preparation of Working Solutions: From the stock solutions, prepare working solutions of the analyte for the calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that will yield a consistent and strong signal in the mass spectrometer.
-
Sample Preparation:
-
To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume of the internal standard working solution.
-
For calibration standards, add the appropriate volume of the analyte working solution. For unknown samples, add a corresponding volume of blank solvent.
-
Perform a sample clean-up procedure to remove proteins and other interfering substances. This can be achieved through protein precipitation (e.g., with acetonitrile (B52724) or methanol), liquid-liquid extraction, or solid-phase extraction.
-
After extraction, the supernatant or eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column (e.g., a C18 column) with a gradient elution program to separate the analyte and internal standard from other matrix components.
-
The column effluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and 3-Amino-1-propanol-d4.
-
-
Data Analysis:
-
The peak areas for the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Applications in Drug Development
The use of deuterated internal standards like 3-Amino-1-propanol-d4 is critical in various stages of drug development:
-
Pharmacokinetic (PK) Studies: Accurate quantification of drug concentrations in biological fluids over time is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicokinetic (TK) Studies: Similar to PK studies, TK studies require precise measurement of drug and metabolite levels to assess the safety and toxicity of a new drug candidate.
-
Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug, requiring highly accurate and precise analytical methods.
-
Metabolite Identification and Quantification: Deuterated standards can aid in the identification and quantification of drug metabolites.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. univarsolutions.com [univarsolutions.com]
- 3. 3-amino-1-propanol [stenutz.eu]
- 4. 3-Aminopropanol CAS#: 156-87-6 [m.chemicalbook.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. scbt.com [scbt.com]
